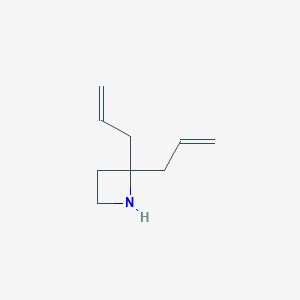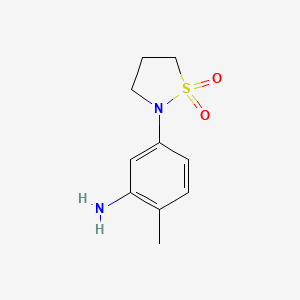![molecular formula C14H18ClNO3 B3038787 Butyl 4-[(2-chloropropanoyl)amino]benzoate CAS No. 902267-09-8](/img/structure/B3038787.png)
Butyl 4-[(2-chloropropanoyl)amino]benzoate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Butyl 4-[(2-chloropropanoyl)amino]benzoate is C14H18ClNO3 . It has an average mass of 283.751 Da and a monoisotopic mass of 283.097534 Da .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 443.8±30.0 °C . Its density is predicted to be 1.191±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 12.57±0.70 .Applications De Recherche Scientifique
Antimycobacterial Potential
A study synthesized a series of compounds related to Butyl 4-[(2-chloropropanoyl)amino]benzoate, exploring their potential as antimycobacterials. Some derivatives showed higher activity against certain mycobacterial species than standard drugs like ciprofloxacin and isoniazid. Their effects on photosynthetic electron transport in spinach chloroplasts were also tested, indicating potential impacts on thylakoid membranes (Tengler et al., 2013).
Photopolymerization Studies
Research involving a similar compound, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate 4, focused on its use as a photoiniferter in nitroxide-mediated photopolymerization. This compound, under UV irradiation, showed changes in photophysical or photochemical properties, demonstrating its potential in material sciences (Guillaneuf et al., 2010).
Cancer Research and Anti-inflammatory Applications
A study on NOSH-Aspirin, a hybrid of aspirin with nitric oxide and hydrogen sulfide-releasing moieties, demonstrated significant anti-cancer properties. This compound, similar in structure to this compound, showed potential as a novel class of anti-inflammatory pharmaceuticals (Kodela et al., 2012).
Synthetic Applications in Organic Chemistry
Research has shown the use of similar compounds in the synthesis of complex organic molecules. For example, one study synthesized the title compound as a product of the intramolecular cyclization of 2-phenoxyterephthaloyl dichloride in the presence of butyl 4-hydroxybenzoate, highlighting its role in organic synthesis processes (Centore et al., 1995).
Investigation in Ionic Melts
Another study employed 1-Butyl-3-methylimidazolium chloroaluminate in Fries rearrangement reactions of phenyl benzoates, indicating potential applications in unconventional solvents and catalysts (Harjani et al., 2001).
Mécanisme D'action
Target of Action
Butyl 4-[(2-chloropropanoyl)amino]benzoate, also known as Butamben, primarily targets the voltage-gated calcium channels in dorsal root ganglion neurons . These channels play a crucial role in the transmission of signals in the nervous system.
Mode of Action
Butamben acts by inhibiting these voltage-gated calcium channels . This inhibition is thought to cause a disturbance of the channel kinetics acceleration . It is also reported that Butamben is an inhibitor of the sodium channels and a delayed rectifier of potassium currents .
Pharmacokinetics
Due to its very low water solubility, butamben is considered to be suitable only for topical anesthesia .
Result of Action
Butamben has been shown to selectively inhibit dorsal root pain signal transmission for periods of months when administered as epidural suspensions . When administered topically, Butamben produces anesthesia by accumulating in the nerve cell membrane, causing it to expand and lose its ability to depolarize, thereby blocking impulse transmission .
Safety and Hazards
Propriétés
IUPAC Name |
butyl 4-(2-chloropropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-3-4-9-19-14(18)11-5-7-12(8-6-11)16-13(17)10(2)15/h5-8,10H,3-4,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGHEJWJKHGUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B3038704.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene](/img/structure/B3038705.png)
![[5-(4-Bromo-2-fluorophenyl)furan-2-yl]methanol](/img/structure/B3038707.png)

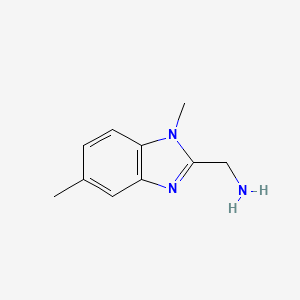
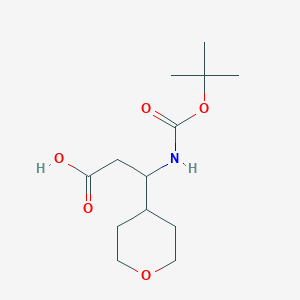
![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3038713.png)
![1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B3038716.png)
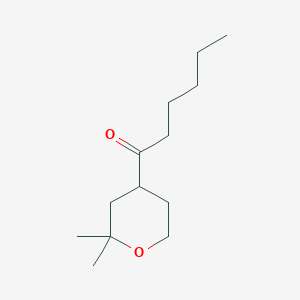
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3038718.png)


